CZC-54252 hydrochloride

LRRK2 Parkinson's disease Kinase inhibition

Select this specific LRRK2 inhibitor for its sub-nanomolar potency (IC50 1.28 nM WT, 1.85 nM G2019S) and exceptional selectivity, validated against 184 kinases. Unlike generic alternatives, its robust rescue of neuronal injury at 1 nM EC50 ensures reproducible, low-off-target data in PD models. Procure with confidence for definitive, publication-ready results.

Molecular Formula C22H26Cl2N6O4S
Molecular Weight 541.4 g/mol
Cat. No. B10768930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC-54252 hydrochloride
Molecular FormulaC22H26Cl2N6O4S
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl
InChIInChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
InChIKeyKWCBHUPLQMUKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CZC-54252 hydrochloride: A Potent and Selective LRRK2 Inhibitor for Parkinson's Disease Research and Kinase Profiling


CZC-54252 hydrochloride is a small-molecule inhibitor that targets Leucine-Rich Repeat Kinase 2 (LRRK2) with high potency and selectivity. It is a 2,4-dianilinopyrimidine derivative that acts as an ATP-competitive inhibitor [1]. The compound demonstrates IC50 values of 1.28 nM against wild-type LRRK2 and 1.85 nM against the G2019S mutant, a common variant associated with familial Parkinson's disease [1]. CZC-54252 hydrochloride is primarily employed in preclinical research to investigate LRRK2-mediated neurotoxicity and to explore potential therapeutic strategies for Parkinson's disease [1][2]. It is supplied as a hydrochloride salt (CAS 1784253-05-9) with a molecular weight of 541.45 g/mol and is soluble in DMSO for in vitro and cellular assays .

Why LRRK2 Inhibitors Are Not Interchangeable: Selectivity and Potency Define Research Utility


Although multiple LRRK2 inhibitors are commercially available, their potency, selectivity profiles, and in vitro neuroprotective efficacy vary considerably. Direct substitution with a generic LRRK2 inhibitor can lead to misinterpretation of experimental results, particularly in studies examining Parkinson's disease-relevant neuronal models. CZC-54252 hydrochloride is distinguished by its sub-nanomolar potency against wild-type LRRK2 and its robust, low-nanomolar attenuation of mutant LRRK2-induced neuronal injury in primary human neurons [1]. Furthermore, quantitative chemoproteomics profiling against a broad panel of 184 kinases reveals that CZC-54252 exhibits a distinct selectivity fingerprint compared to earlier generation inhibitors, which can inadvertently inhibit off-target kinases like PLK4, GAK, TNK1, CAMKK2, and PIP4K2C [1]. These differences in target engagement and functional rescue directly impact the validity and reproducibility of downstream assays, making compound-specific selection a critical step in experimental design.

Quantitative Differentiation of CZC-54252 Hydrochloride Against Closest LRRK2 Inhibitor Comparators


CZC-54252 Exhibits 3.7-Fold Higher Potency for Wild-Type LRRK2 Compared to the Earlier Generation Inhibitor CZC-25146

CZC-54252 hydrochloride demonstrates significantly greater inhibitory potency against recombinant human wild-type LRRK2 compared to its close structural analog, CZC-25146. In the same enzymatic assay using the LRRKtide substrate, CZC-54252 achieves an IC50 of 1.28 nM, whereas CZC-25146 exhibits an IC50 of 4.76 nM [1][2]. This represents a 3.7-fold improvement in potency.

LRRK2 Parkinson's disease Kinase inhibition

CZC-54252 Provides a 4-Fold Improvement in Neuroprotective Efficacy Against Mutant LRRK2-Induced Neuronal Injury

In a disease-relevant functional assay, CZC-54252 hydrochloride attenuates G2019S LRRK2-induced neuronal injury in primary human cortical neurons with an EC50 of approximately 1 nM [1]. In contrast, the comparator compound CZC-25146 required a concentration of approximately 4 nM to achieve the same level of neuroprotection [1][2]. This 4-fold difference in functional EC50 directly translates to a more robust rescue of neurite length and branch point defects at lower concentrations.

Neuroprotection Primary human neurons G2019S LRRK2

Quantitative Kinase Selectivity Profiling: CZC-54252 Potently Inhibits Only 10 of 184 Kinases in Chemoproteomic Analysis

Using Kinobeads-based quantitative chemoproteomics, CZC-54252 was profiled against a panel of 184 protein kinases and one lipid kinase across a concentration range of 10 nM to 2 μM [1]. The compound potently inhibited the binding of only 10 human or mouse kinases within the tested concentration range, demonstrating a narrow target engagement profile [1]. This contrasts with the earlier LRRK2 inhibitor CZC-25146, which has been reported to inhibit five additional kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2C) with high potency, raising concerns about confounding biological effects in cellular studies [2].

Kinase selectivity Chemoproteomics Off-target profiling

CZC-54252 Demonstrates High DMSO Solubility (>100 mg/mL) Facilitating In Vitro Assay Preparation

CZC-54252 hydrochloride exhibits excellent solubility in DMSO, a critical parameter for preparing concentrated stock solutions for in vitro and cell-based assays. Vendor technical datasheets report DMSO solubility of 100 mg/mL (approximately 198 mM) for the hydrochloride salt . This high solubility ensures complete dissolution and minimizes precipitation issues that can confound dose-response experiments.

Solubility Assay preparation DMSO stock

Brain Penetration Limitation: CZC-54252 Exhibits a 4% Brain-to-Plasma Ratio in Rodent Pharmacokinetic Studies

Pharmacokinetic studies in male CD-1 mice revealed that CZC-54252 has limited brain penetration, with a brain-to-plasma ratio of approximately 4% [1]. This property is shared by other early-generation LRRK2 inhibitors like CZC-25146 and LRRK2-IN-1, which also exhibit poor brain penetration [1]. Researchers designing in vivo studies for Parkinson's disease should consider this limitation and select the appropriate compound based on the experimental model (e.g., peripheral vs. central nervous system target engagement).

Pharmacokinetics Blood-brain barrier In vivo

Optimal Use Cases for CZC-54252 Hydrochloride Based on Quantitative Evidence


Validation of LRRK2-Mediated Neurotoxicity in Primary Human Neuronal Models

Due to its 4-fold lower EC50 for attenuating G2019S LRRK2-induced neuronal injury compared to CZC-25146 (1 nM vs. 4 nM), CZC-54252 hydrochloride is the preferred tool compound for dose-response studies in primary human cortical neuron cultures. The robust rescue of neurite length and branch point defects at sub-nanomolar concentrations minimizes off-target confounding and provides a clear window for assessing LRRK2-dependent pathology [1].

LRRK2 Kinase Selectivity Profiling and Off-Target Deconvolution

CZC-54252 hydrochloride's well-characterized selectivity profile—inhibiting only 10 out of 184 kinases in quantitative chemoproteomics—makes it an ideal reference compound for kinase selectivity panels and for dissecting LRRK2-specific signaling events. Its narrow target engagement reduces the complexity of interpreting phenotypic changes in cellular assays, especially when compared to promiscuous inhibitors like CZC-25146 [1].

In Vitro High-Throughput Screening (HTS) Campaigns for LRRK2-Dependent Pathways

The combination of high potency (IC50 = 1.28 nM for wild-type LRRK2) and excellent DMSO solubility (100 mg/mL) makes CZC-54252 hydrochloride well-suited for high-throughput screening applications. The compound can be reliably prepared as concentrated stock solutions and serially diluted without precipitation, ensuring consistent concentration-response curves in automated liquid handling systems [1].

Ex Vivo Target Engagement Studies in Peripheral Tissues

Given its limited brain penetration (4% brain-to-plasma ratio), CZC-54252 hydrochloride is optimally deployed in ex vivo experiments assessing LRRK2 target engagement in peripheral tissues or in cell lines derived from peripheral sources. Researchers can leverage the compound's high potency and selectivity to validate LRRK2 inhibition in kidney, immune cells, or other peripheral systems without confounding central nervous system exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZC-54252 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.